chrysin 6-C-glucoside

Overview

Description

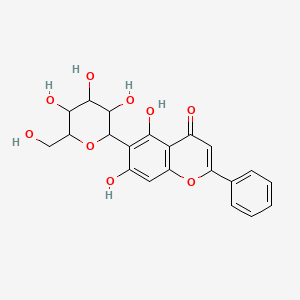

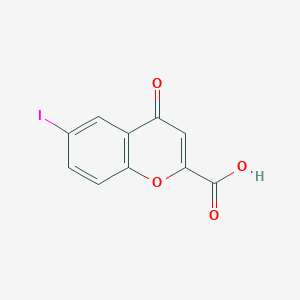

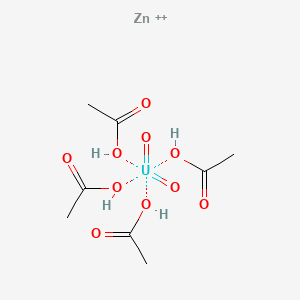

Chrysin 6-C-glucoside is a natural compound that is part of the flavonoid family . It is a powder with a molecular formula of C21H20O9 and a molecular weight of 416.4 . It is used for research purposes, including pharmacological research, food research, and as a synthetic precursor compound .

Synthesis Analysis

The synthesis of chrysin 6-C-glucoside involves glycosylation of flavonoids, which is a process that couples flavonoid aglycones and glycosyl groups in a conjugated form . This process can change the biological activity of flavonoids, increase water solubility, reduce toxic and side effects, and improve specific targeting . Biotransformations catalyzed by uridine diphospho-glycosyltransferases provide an environmentally friendly way to construct glycosidic bonds .Molecular Structure Analysis

The molecular structure of chrysin 6-C-glucoside is represented by the SMILES notation:C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O)C4C(C(C(C(O4)CO)O)O)O)O . This structure is consistent with the results obtained from HPLC and NMR analysis . Physical And Chemical Properties Analysis

Chrysin 6-C-glucoside is a powder with a molecular weight of 416.4 . . The compound is stored in a sealed, cool, and dry condition .Scientific Research Applications

Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD) Treatment

Chrysin has shown promise as a candidate for treating obesity and associated NAFLD. It aids in attenuating weight gain, improving glucose and lipid homeostasis, enhancing adipokines, boosting hepatic mitochondrial biogenesis, and modulating AMPK/mTOR/SREBP-1c signaling pathways .

Anti-Cancer Properties

Chrysin derivatives have been studied for their inhibitory activities against various tumor cells. For instance, 8-halo-substituted chrysin derivatives exhibited better inhibitory activities against HT-29 and SGC-7901 tumor cells . Additionally, chrysin itself has been evaluated for its anti-cancer activity in numerous studies .

Neuroprotection

Chrysin possesses neuroprotective potential by indirectly affecting oxidative stress within cells. It induces the expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for mitigating oxidative damage in neural tissues .

Pharmacokinetics and Bioavailability

Research has been conducted to understand the pharmacokinetics of chrysin, focusing on its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) mechanisms. This is essential for developing chrysin as a therapeutic agent with effective in vivo efficacy .

Synthetic Derivatives Development

The chemical reactivity of chrysin has been explored to synthesize various derivatives with enhanced properties and potential applications in different fields of medicine and pharmacology .

Antioxidant Activity

Chrysin’s ability to induce antioxidant enzymes suggests its application as a potent antioxidant agent, which could be beneficial in preventing or treating diseases associated with oxidative stress .

Mechanism of Action

Target of Action

Chrysin 6-C-glucoside, a natural bioactive compound, has been found to target a variety of cellular components. It has been reported to inhibit α-glucosidase , a key enzyme in the breakdown of carbohydrates into simple sugars, making it potentially useful for type 2 diabetes treatment . In cancer cells, it has been shown to stimulate apoptosis , a process of programmed cell death that is often dysregulated in cancer .

Mode of Action

The mode of action of chrysin 6-C-glucoside involves several mechanisms. In cancer cells, it induces apoptosis by facilitating the release of cytochrome C from the mitochondria, activating caspase-3, inhibiting the activity of the XIAP molecule, and reducing AKT phosphorylation, thereby triggering the PI3K pathway . These actions result in the death of cancer cells and the inhibition of tumor growth .

Biochemical Pathways

Chrysin 6-C-glucoside affects several biochemical pathways. It has been shown to activate the AMPK pathway and suppress the mTOR and lipogenic pathways . It also stimulates the expression of genes controlling mitochondrial biogenesis in hepatic tissues . These actions can lead to a variety of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of chrysin 6-C-glucoside involve its absorption, distribution, metabolism, and excretion (ADME). Chrysin 6-c-glucoside has poor oral bioavailability due to its low aqueous solubility, rapid metabolism mediated by ugts and sult, and efficient excretion through efflux transporters including bcrp and mrp2 .

Result of Action

The result of chrysin 6-C-glucoside’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This can lead to the inhibition of tumor growth and neoplasticity in cancer cells . It also has potential therapeutic effects in type 2 diabetes treatment by inhibiting α-glucosidase .

Action Environment

The action of chrysin 6-C-glucoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment. Moreover, its bioavailability can be influenced by the presence of other compounds, such as those found in the gastrointestinal tract

Safety and Hazards

Future Directions

Chrysin 6-C-glucoside has potential for treating diseases in the terminal ileum and colon due to its high bioavailability in the lower gastrointestinal tract . It is also considered a promising compound for the prevention of many diseases, including cancers, diabetes, and neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLCDVSOGLKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74977421 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding chrysin 6-C-glucoside in Leptadenia hastata?

A: Leptadenia hastata is a traditional African medicinal plant used to treat various ailments []. Identifying and quantifying its chemical constituents, including chrysin 6-C-glucoside, is crucial for understanding its potential therapeutic benefits. A study utilized advanced techniques like UHPLC-Q-TOF-MS and UHPLC-DAD to achieve this, revealing the presence of chrysin 6-C-glucoside within a specific concentration range []. This quantitative data contributes to the development of standardized extracts and quality control measures for this important medicinal plant [].

Q2: How does the presence of chrysin 6-C-glucoside in the ethanol extract of Psidium guajava leaves contribute to our understanding of its bioactivity?

A: Research has shown that the ethanol extract of Psidium guajava leaves, which contains chrysin 6-C-glucoside, exhibits a significant inhibitory effect (61.3%) against the proliferation of the colon cancer cell line SW480 []. This finding suggests that chrysin 6-C-glucoside, along with other identified compounds, might contribute to the potential anticancer properties of this plant extract. Further research is needed to isolate the specific effects of chrysin 6-C-glucoside and elucidate its mechanism of action in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)

![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2)](/img/structure/B1514305.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)